2-(6-ethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl-N-(3-fluorophenyl)acetamide
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Overview
Description
2-(6-ethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl-N-(3-fluorophenyl)acetamide is a heterocyclic compound that contains a thieno[2,3-d]pyrimidine core. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
The synthesis of 2-(6-ethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl-N-(3-fluorophenyl)acetamide typically involves the following steps:
Formation of the thieno[2,3-d]pyrimidine core: This can be achieved through cyclization reactions involving appropriate starting materials such as 2-aminothiophene derivatives and cyanoacetamides.
Introduction of the ethyl group: Alkylation reactions can be used to introduce the ethyl group at the 6-position of the thieno[2,3-d]pyrimidine ring.
Formation of the sulfanylacetamide moiety: This involves the reaction of the thieno[2,3-d]pyrimidine derivative with a suitable thiol reagent, followed by acylation with 3-fluoroaniline to form the final product.
Chemical Reactions Analysis
2-(6-ethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl-N-(3-fluorophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group (if present) can be reduced to an amine using reducing agents like tin(II) chloride or iron powder.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Scientific Research Applications
2-(6-ethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl-N-(3-fluorophenyl)acetamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antiviral, and anticancer agent due to its ability to interact with various biological targets.
Biological Studies: The compound is used in studies to understand its mechanism of action and its effects on different cellular pathways.
Industrial Applications: It may be used as an intermediate in the synthesis of other biologically active compounds.
Mechanism of Action
The mechanism of action of 2-(6-ethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl-N-(3-fluorophenyl)acetamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors, leading to the disruption of cellular processes. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Similar compounds to 2-(6-ethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl-N-(3-fluorophenyl)acetamide include other thieno[2,3-d]pyrimidine derivatives. These compounds share a similar core structure but may differ in their substituents, leading to variations in their biological activities and properties . Some examples include:
- Compounds with modifications at the sulfanyl or acetamide moieties .
Thieno[2,3-d]pyrimidine derivatives with different alkyl or aryl groups: .
Properties
IUPAC Name |
2-(6-ethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl-N-(3-fluorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FN3OS2/c1-2-12-7-13-15(18-9-19-16(13)23-12)22-8-14(21)20-11-5-3-4-10(17)6-11/h3-7,9H,2,8H2,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEUWSGFPKFRHRW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(S1)N=CN=C2SCC(=O)NC3=CC(=CC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FN3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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